Ethyl 2-(3,4,5-trimethoxyphenyl)benzoate
Description
Contextualization within Trimethoxyphenyl and Benzoate (B1203000) Derivative Research
The scientific interest in Ethyl 2-(3,4,5-trimethoxyphenyl)benzoate stems from the well-established significance of its core chemical moieties: the trimethoxyphenyl (TMP) group and the benzoate group.
Trimethoxyphenyl (TMP) Derivatives: The TMP moiety, particularly the 3,4,5-trimethoxyphenyl arrangement, is a key pharmacophore in medicinal chemistry. It is a structural feature of many natural products and synthetic molecules with potent biological activities. nih.gov A significant body of research focuses on TMP-containing compounds as tubulin polymerization inhibitors, which are crucial for cell division, making them a prime target for anticancer drug development. nih.govmdpi.com These compounds often bind to the colchicine (B1669291) site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis. nih.govnih.govresearchgate.net Researchers have incorporated the TMP group into various molecular scaffolds, including those inspired by natural products like combretastatin (B1194345) A-4 and chalcones, to create novel anticancer agents. nih.govresearchgate.netiiarjournals.org Beyond cancer, TMP derivatives like Trimetazidine are investigated for their cardioprotective properties. mdpi.com
Benzoate Derivatives: Benzoic acid and its derivatives, including benzoate esters, are a class of compounds with diverse applications. They are widely used in the food industry as preservatives due to their antimicrobial properties, in agriculture, and as precursors for dyes. researchgate.netijcrt.org In the pharmaceutical and chemical industries, benzoate derivatives serve as building blocks for more complex molecules. researchgate.net Research into this class of compounds is robust, with studies focusing on the synthesis of novel derivatives with potential therapeutic applications, such as treatments for neurodegenerative diseases like Alzheimer's. google.com Their chemical reactivity and biological activities are often tuned by the nature and position of substituents on the benzene (B151609) ring. researchgate.net
The combination of these two well-researched moieties in one molecule suggests a potential for unique chemical properties and biological activities, making it a point of interest in synthetic and medicinal chemistry.
Significance of Ester Linkages in Biological and Synthetic Chemistry
The ester linkage (-COO-) is a fundamental functional group that connects the trimethoxyphenyl and benzoate portions of the title molecule. This covalent bond is formed through a condensation reaction between a carboxylic acid and an alcohol. fiveable.mecsbsju.edu Its presence is critical in both biological systems and synthetic applications.
Biological Role: In nature, ester bonds are ubiquitous and essential for life. They are the defining linkage in lipids, such as triglycerides (fats and oils), which are the primary molecules for energy storage in living organisms. fiveable.mecsbsju.edulabxchange.org The formation and cleavage (hydrolysis) of ester bonds are central to metabolic processes, allowing for the controlled storage and release of energy. csbsju.edunumberanalytics.com Furthermore, esters of phosphoric acid are fundamental components of DNA, RNA, and ATP, highlighting their indispensable role in genetics and cellular energy transfer. labxchange.org
Synthetic Chemistry Role: In synthetic chemistry, esterification is a common and versatile reaction for creating a vast array of compounds. numberanalytics.com Esters are often used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. numberanalytics.com They are also valued for their physical properties; many esters have pleasant, fruity odors and are used extensively in the fragrance, flavor, and cosmetic industries. labxchange.orgnumberanalytics.com The ester linkage can influence a molecule's polarity, solubility, and boiling point. labxchange.org Its reversibility through hydrolysis is also a key feature, allowing for the regeneration of the parent acid and alcohol when needed. csbsju.edunumberanalytics.com
Table 1: Key Roles of the Ester Linkage
| Domain | Significance | Examples |
|---|---|---|
| Biology | Essential for energy storage and metabolism. | Triglycerides (fats and oils), Phosphodiester bonds in DNA/RNA. fiveable.mecsbsju.edulabxchange.org |
| Synthetic Chemistry | Common intermediates in drug synthesis; used in fragrances. | Pharmaceutical synthesis, artificial fruit flavorings. labxchange.orgnumberanalytics.com |
| Material Science | Forms the backbone of important polymers. | Polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). wisdomlib.org |
Overview of Research Trends in Structurally Related Molecules
Research on molecules structurally related to this compound is largely driven by the search for new therapeutic agents, particularly in oncology. The key trend involves leveraging the properties of the trimethoxyphenyl group.
A dominant area of investigation is the design and synthesis of novel tubulin inhibitors that incorporate the TMP moiety. nih.gov Scientists are creating analogues of potent natural products like combretastatin A-4, aiming to develop drugs that are effective against various cancer cell lines and can overcome challenges such as multi-drug resistance. nih.govresearchgate.net This research often involves modifying the linker between the TMP ring and another aromatic ring to optimize tubulin binding and antiproliferative activity. researchgate.net
Another significant trend is the development of chalcone (B49325) derivatives that feature a TMP group. Chalcones are precursors to flavonoids and possess a wide range of biological activities. iiarjournals.org By synthesizing new chalcone derivatives with the TMP moiety, researchers aim to create compounds with enhanced potency against cancer cells. iiarjournals.org
Furthermore, research extends to other heterocyclic systems containing the TMP group. For instance, studies on imidazo[1,2-a]quinoxaline (B3349733) derivatives bearing a TMP substituent are being conducted to discover new inhibitors of key signaling proteins like EGFR (Epidermal Growth Factor Receptor), which are implicated in cancer growth. nih.gov The overarching goal of these research trends is to perform lead optimization on known active compounds, generating libraries of new molecules for structure-activity relationship (SAR) studies to identify more effective and less toxic therapeutics. nih.gov
Table 2: Research Trends in Structurally Similar Compounds
| Compound Class | Therapeutic Target | Research Goal |
|---|---|---|
| TMP-based Tubulin Inhibitors | Tubulin (Colchicine Site) | Develop potent anticancer agents, overcome drug resistance. nih.govmdpi.com |
| TMP-containing Chalcones | Various (e.g., p53 pathway) | Synthesize more potent anticancer chalcone derivatives. iiarjournals.org |
| TMP-substituted Heterocycles | EGFR, other kinases | Discover novel kinase inhibitors for cancer therapy. nih.gov |
Structure
3D Structure
Properties
CAS No. |
427886-70-2 |
|---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
ethyl 2-(3,4,5-trimethoxyphenyl)benzoate |
InChI |
InChI=1S/C18H20O5/c1-5-23-18(19)14-9-7-6-8-13(14)12-10-15(20-2)17(22-4)16(11-12)21-3/h6-11H,5H2,1-4H3 |
InChI Key |
KZJAQWNHZYHOQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 3,4,5 Trimethoxyphenyl Benzoate and Analogues
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.orghilarispublisher.com It involves deconstructing the target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org For Ethyl 2-(3,4,5-trimethoxyphenyl)benzoate, two primary disconnections are considered:
C-C Biaryl Bond Disconnection: The most logical disconnection is the carbon-carbon bond connecting the two aromatic rings. This leads to two key synthons: a nucleophilic 3,4,5-trimethoxyphenyl synthon and an electrophilic ethyl benzoate (B1203000) synthon (or vice versa). This approach is common for constructing biaryl compounds and suggests a cross-coupling reaction as the key final step. The corresponding synthetic equivalents would be a 3,4,5-trimethoxyphenyl organometallic reagent and an ethyl 2-halobenzoate.
Ester C-O Bond Disconnection: An alternative disconnection is at the ester linkage. This simplifies the molecule to 2-(3,4,5-trimethoxyphenyl)benzoic acid and ethanol (B145695). This route would require the prior synthesis of the biaryl carboxylic acid, which would then be subjected to esterification.
The first approach, involving a late-stage cross-coupling reaction, is often more convergent and efficient for creating analogues.
Strategies for the Construction of the Benzoate Ester Moiety
The formation of the ethyl benzoate moiety is a fundamental step, whether it occurs before or after the crucial biaryl bond formation.
Acid-catalyzed esterification, commonly known as Fischer esterification, is a traditional and widely used method for preparing esters. youtube.com This equilibrium-controlled reaction involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. researchgate.net To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed. researchgate.netstarklab.de
For the synthesis of ethyl benzoate derivatives, the corresponding benzoic acid is refluxed with an excess of ethanol with a catalyst such as sulfuric acid or p-toluenesulfonic acid. mdpi.comgoogle.com While effective, this method can be limited by the reversible nature of the reaction and sometimes requires long reaction times. researchgate.net
An alternative to acid-catalyzed esterification is the coupling of an acyl halide with an alcohol. This method is generally irreversible and often proceeds under milder conditions and in shorter reaction times. libretexts.org The synthesis first involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org This approach is particularly advantageous when dealing with sensitive substrates, although care must be taken due to the moisture-sensitive nature of acyl halides. libretexts.org
Derivatization of the Phenyl Ring with Methoxy (B1213986) Substituents
The most common precursor for the 3,4,5-trimethoxyphenyl group is 3,4,5-trimethoxybenzoic acid. medchemexpress.com This compound is readily synthesized from gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring and inexpensive starting material. chemicalbook.com The synthesis involves the methylation of the three phenolic hydroxyl groups. A common and effective method is the reaction of gallic acid with dimethyl sulfate (B86663) in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate. chemicalbook.comprepchem.com
The key step in the synthesis is the formation of the biaryl C-C bond. Modern cross-coupling reactions provide powerful and versatile tools for this transformation. A highly effective strategy is the Suzuki coupling, which involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.
In the context of synthesizing the target molecule, this would involve coupling an ethyl 2-halobenzoate (e.g., ethyl 2-bromobenzoate) with 3,4,5-trimethoxyphenylboronic acid. The latter can be prepared from the corresponding aryl halide (e.g., 1-bromo-3,4,5-trimethoxybenzene).
Other metal-catalyzed cross-coupling reactions, such as Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents), could also be employed. More recent developments include metal-free arylations using hypervalent iodine reagents, such as aryl(trimethoxyphenyl)iodonium salts, which offer an alternative pathway under milder conditions. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Linkages
The formation of the biaryl linkage in this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern C-C bond formation. tezu.ernet.in These methods offer high versatility and functional group tolerance under relatively mild conditions. tezu.ernet.in
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a highly effective and widely used method for the synthesis of biaryl compounds, including this compound. researchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron species with an organohalide. For the synthesis of the target compound, the reaction would proceed by coupling 3,4,5-trimethoxyphenylboronic acid with ethyl 2-bromobenzoate.
A typical reaction protocol involves a palladium catalyst, often complexed with phosphine (B1218219) ligands, and a base in a suitable solvent system. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Function |
|---|---|---|
| Aryl Halide | Ethyl 2-bromobenzoate | Electrophilic coupling partner |
| Boronic Acid | 3,4,5-Trimethoxyphenylboronic acid | Nucleophilic coupling partner |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates oxidative addition and reductive elimination |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium center |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) | Activates the boronic acid for transmetalation |
| Solvent | Toluene, 1,4-Dioxane, or Dimethoxyethane (DME)/Water | Provides the reaction medium |
The reaction mechanism involves an initial oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate complex (formed from the boronic acid and the base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Other Transition Metal-Mediated Coupling Strategies
While Suzuki-Miyaura coupling is prevalent, other transition metal-mediated strategies can also be employed for the synthesis of this compound and its analogues. These methods provide alternative routes that may be advantageous depending on substrate availability and functional group compatibility.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. For the target molecule, this could involve reacting (3,4,5-trimethoxyphenyl)zinc chloride with ethyl 2-iodobenzoate. Organozinc reagents are often more reactive than their boronic acid counterparts.
Stille Coupling: The Stille coupling utilizes an organotin reagent (organostannane) coupling with an organohalide or triflate, catalyzed by palladium. The synthesis could be achieved by coupling ethyl 2-(tributylstannyl)benzoate with 1-bromo-3,4,5-trimethoxybenzene. A key advantage is the tolerance of a wide range of functional groups, although the toxicity of tin reagents is a significant drawback.
Hiyama Coupling: This involves the coupling of an organosilane with an organohalide in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source like TBAF (tetrabutylammonium fluoride). This method is considered a greener alternative to Stille coupling due to the low toxicity of silicon byproducts.
Advanced Synthetic Techniques for Structural Complexity (e.g., Stereoselective Synthesis)
While this compound itself is achiral, the synthesis of its analogues can involve the creation of complex, stereochemically rich structures. A key area of advanced synthesis for biaryl compounds is the control of axial chirality, leading to the formation of atropisomers. rsc.org
Atropisomerism arises from hindered rotation around the single bond connecting the two aryl rings. This typically occurs when there are bulky substituents at the ortho positions of the biaryl scaffold. For analogues of this compound, introducing substituents at the 3- or 6-positions of the benzoate ring could induce axial chirality.
Stereoselective Synthesis Strategies:
Chiral Ligand-Controlled Coupling: Asymmetric Suzuki-Miyaura couplings can be achieved by using chiral phosphine ligands with the palladium catalyst. These ligands create a chiral environment around the metal center, influencing the orientation of the coupling partners during the reductive elimination step and favoring the formation of one atropisomer over the other. beilstein-journals.org
Chiral Auxiliary Approach: A chiral auxiliary can be temporarily attached to one of the coupling partners. The auxiliary directs the cross-coupling reaction to proceed stereoselectively. After the biaryl bond is formed, the auxiliary is removed, yielding the enantiomerically enriched product.
Dynamic Kinetic Resolution: In this approach, a racemic mixture of a biaryl precursor that can rapidly interconvert between its enantiomers is coupled with a chiral reagent. One enantiomer reacts faster than the other, leading to an enrichment of the product with a specific stereochemistry.
These advanced methods allow for the synthesis of structurally complex and optically active biaryl compounds, which are valuable as chiral ligands and in pharmaceutical applications. rsc.org
Purification and Spectroscopic Characterization Methodologies for Synthetic Intermediates and Final Products
The successful synthesis of this compound requires robust methods for purification and unambiguous structural confirmation through spectroscopic analysis. beilstein-journals.org
Purification Techniques:
Flash Column Chromatography: This is the most common method for purifying the crude product from the reaction mixture. beilstein-journals.org A silica (B1680970) gel stationary phase is typically used with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, to separate the desired product from starting materials, byproducts, and catalyst residues.
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for obtaining highly pure material. This technique relies on the difference in solubility of the compound and impurities at different temperatures.
Spectroscopic Characterization:
The structure of this compound is confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. Expected signals include a triplet and a quartet for the ethyl ester group, distinct multiplets for the protons on both aromatic rings, and sharp singlets for the three methoxy groups.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon of the ester, the carbons of the two aromatic rings (including the quaternary carbons involved in the biaryl linkage), the methoxy carbons, and the carbons of the ethyl group. rsc.org
Table 2: Predicted NMR Spectroscopic Data for this compound | ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | | ~7.8-8.0 | Doublet of doublets | Aromatic H (ortho to ester) | | | ~7.3-7.6 | Multiplet | Other benzoate aromatic H's | | | ~6.5-6.7 | Singlet | Trimethoxyphenyl aromatic H's | | | ~4.1-4.3 | Quartet | -OCH₂CH₃ | | | ~3.8-3.9 | Singlet | -OCH₃ (para) | | | ~3.7-3.8 | Singlet | -OCH₃ (ortho) | | | ~1.1-1.3 | Triplet | -OCH₂CH₃ | | ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | | | ~168 | C=O (Ester) | | | ~153 | Aromatic C-O (Trimethoxyphenyl) | | | ~140-145 | Aromatic C (ipso-linkage) | | | ~135-138 | Aromatic C-O (Trimethoxyphenyl) | | | ~128-132 | Aromatic C-H (Benzoate) | | | ~105-108 | Aromatic C-H (Trimethoxyphenyl) | | | ~61 | -OCH₂CH₃ | | | ~56 | -OCH₃ | | | ~14 | -OCH₂CH₃ |
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule with high precision. This allows for the confirmation of the elemental composition and molecular formula of the synthesized compound. rsc.org
These purification and characterization methods are essential for verifying the identity and purity of synthetic intermediates and the final product, ensuring the reliability of the synthetic procedure.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 3,4,5-Trimethoxyphenylboronic acid |
| Ethyl 2-bromobenzoate |
| Tetrakis(triphenylphosphine)palladium(0) |
| Triphenylphosphine |
| Potassium Carbonate |
| Sodium Carbonate |
| Toluene |
| 1,4-Dioxane |
| Dimethoxyethane |
| (3,4,5-Trimethoxyphenyl)zinc chloride |
| Ethyl 2-iodobenzoate |
| Ethyl 2-(tributylstannyl)benzoate |
| 1-Bromo-3,4,5-trimethoxybenzene |
| Tetrabutylammonium fluoride |
| Ethyl acetate |
Mechanisms of Action and Molecular Interactions
Elucidation of Specific Biological Targets for Trimethoxyphenyl-Containing Compounds
Compounds featuring the trimethoxyphenyl group have been identified to interact with several key biological targets, leading to significant physiological effects. These interactions are central to their potential therapeutic applications.
A primary and extensively studied target of trimethoxyphenyl-containing compounds is the microtubule system. tandfonline.comresearchgate.net Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. researchgate.netnih.gov The dynamic assembly and disassembly of α/β-tubulin heterodimers are essential for these functions. researchgate.net
Compounds containing the 3,4,5-trimethoxyphenyl group frequently act as microtubule-destabilizing agents, inhibiting tubulin polymerization. tandfonline.comnih.govnih.gov Many of these molecules bind to the colchicine (B1669291) site on β-tubulin, which is located at the interface between the α- and β-tubulin heterodimers. nih.govnih.goviiarjournals.orgnih.gov This binding prevents the tubulin dimers from polymerizing into microtubules, thereby disrupting the microtubule network. tandfonline.commdpi.com
The disruption of microtubule dynamics has profound effects on cell cycle progression. By interfering with the formation of the mitotic spindle, these agents cause cells to arrest in the G2/M phase of the cell cycle. tandfonline.comnih.goviiarjournals.orgnih.gov Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, making these compounds potent antiproliferative agents. nih.govnih.goviiarjournals.org For instance, certain trimethoxyphenyl-based analogues have demonstrated significant cytotoxic activity against cancer cell lines, directly correlating with their ability to inhibit tubulin polymerization and induce G2/M arrest. nih.govnih.gov
| Compound | Cell Line | IC₅₀ (μM) | Effect on Tubulin | Cell Cycle Effect | Reference |
|---|---|---|---|---|---|
| Compound 9 (trimethoxyphenyl-based analogue) | HepG2 (Hepatocellular carcinoma) | 1.38 | 86.73% inhibition of β-tubulin polymerization | G2/M phase arrest | nih.gov |
| Compound 4d (2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide) | MGC-803 (Gastric cancer) | 0.45 | Tubulin polymerization inhibitor (IC₅₀ = 3.35 μM) | G2/M phase arrest | nih.gov |
| Compound 9p (3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine) | HeLa (Cervical cancer) | Not specified | Potent tubulin polymerization inhibitor | G2/M phase arrest | tandfonline.com |
| FMTC ((S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one) | Huh7 (Hepatocellular carcinoma) | >0.2 (for 24h) | May inhibit tubulin polymerization (binds to colchicine site) | G2/M phase arrest | iiarjournals.org |
| Chalcone (B49325) 8 | HeLa (Cervical cancer) | Not specified | Induces microtubule depolymerization (IC₅₀ = 0.289 μM) | Not specified | mdpi.com |
Dihydrofolate reductase (DHFR) is another critical biological target for compounds containing a trimethoxyphenyl moiety. mdpi.com DHFR is a ubiquitous enzyme essential for the metabolism of folate. nih.govassaygenie.com It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. mdpi.com Consequently, the inhibition of DHFR disrupts the synthesis of DNA, RNA, and proteins, leading to the cessation of cell growth and proliferation. mdpi.comassaygenie.com
The antibacterial agent Trimethoprim (B1683648) is a classic example of a DHFR inhibitor that features a 3,4,5-trimethoxybenzyl group. mdpi.com This structural component is crucial for its binding to bacterial DHFR. Trimethoprim exhibits selectivity, binding more tightly to bacterial DHFR than to its human counterpart, which is the basis for its therapeutic use. mdpi.comwikipedia.org The trimethoxyphenyl ring of these inhibitors typically occupies a hydrophobic pocket within the enzyme's active site, while other parts of the molecule form critical hydrogen bonds with key residues, such as Glu-30 in human DHFR. mdpi.com
| Compound | Target | Inhibitory Activity (IC₅₀) | Key Interaction | Reference |
|---|---|---|---|---|
| Trimethoprim (TMP) | Bacterial DHFR | Potent inhibitor | Blocks reduction of dihydrofolate to tetrahydrofolate | mdpi.com |
| TMP Analog 2 | Human DHFR (hDHFR) | Potent inhibitor | Strong interaction with Glu-30 | mdpi.com |
| TMP Analog 6 | Human DHFR (hDHFR) | Potent inhibitor | Strong interaction with Glu-30 | mdpi.com |
| TMP Analog 13 | Human DHFR (hDHFR) | Potent inhibitor | Strong interaction with Glu-30 | mdpi.com |
| TMP Analog 14 | Human DHFR (hDHFR) | Potent inhibitor | Strong interaction with Glu-30 | mdpi.com |
| TMP Analog 16 | Human DHFR (hDHFR) | Potent inhibitor | Strong interaction with Glu-30 | mdpi.com |
Certain natural and synthetic compounds containing a trimethoxyphenyl group have been shown to modulate the activity of glycosidases. These enzymes are responsible for the hydrolysis of glycosidic bonds in carbohydrates. For example, intestinal α-glucosidase plays a key role in the digestion of carbohydrates by breaking down complex sugars into absorbable monosaccharides like glucose.
Research has identified phenolic glycosides with a trimethoxyphenyl structure that exhibit inhibitory activity against intestinal α-glucosidase. nih.gov For example, 2,4,6-trimethoxyphenyl-1-O-β-d-glucopyranoside, isolated from Brassica rapa flowers, demonstrated significant inhibitory effects on α-glucosidase, with IC₅₀ values comparable to the positive control, acarbose. nih.gov This inhibition can help to control postprandial hyperglycemia by delaying carbohydrate digestion and glucose absorption.
Investigation of Binding Modes and Active Site Interactions
The biological activity of trimethoxyphenyl-containing compounds is dictated by their specific interactions within the binding pockets of their target proteins. These interactions are a combination of hydrogen bonds, hydrophobic effects, and π-stacking, which collectively determine the affinity and selectivity of the ligand. nih.govnih.govresearchgate.net
Hydrogen bonds are highly directional interactions that are critical for the specific recognition between a ligand and its protein target. nih.govresearchgate.net The methoxy (B1213986) groups of the trimethoxyphenyl ring can act as hydrogen bond acceptors. nih.gov
In the context of DHFR inhibition, molecular modeling studies of trimethoprim analogues have shown that they form strong interactions with key residues in the active site, such as the catalytically important glutamate-30 (Glu-30). mdpi.com Similarly, docking studies of a trimethoxy flavone (B191248) with human serum albumin (HSA) revealed the formation of specific hydrogen bonds between the ligand's oxygen atoms and amino acid residues like Arginine (Arg) 410, Tyrosine (Tyr) 411, and Asparagine (Asn) 391, contributing to the stability of the complex. nih.govplos.org These specific hydrogen bonding patterns are crucial for anchoring the ligand in the correct orientation for effective biological activity.
Hydrophobic interactions are a major driving force for ligand binding, particularly for compounds containing nonpolar moieties like the trimethoxyphenyl group. nih.govmdpi.com The binding pockets of many target proteins, including the colchicine site of tubulin and the active site of DHFR, contain significant hydrophobic regions. nih.govnih.gov The trimethoxyphenyl ring fits well into these pockets, displacing water molecules and leading to a favorable increase in entropy that strengthens the binding affinity. researchgate.netnih.gov The binding of trimethoxy flavone to HSA, for instance, is driven in large part by hydrophobic interactions within the subdomain IIIA hydrophobic pocket. nih.govplos.org
Cellular Pathway Perturbations Induced by the Compound Class
The inhibition of tubulin polymerization by compounds featuring the 3,4,5-trimethoxyphenyl group initiates a series of perturbations in cellular pathways, primarily revolving around the cell cycle and apoptosis.
By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle. mdpi.com This interference activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase. mdpi.comnih.govnih.gov This mitotic arrest prevents the cell from proceeding through mitosis, effectively halting cell proliferation. mdpi.com
Prolonged arrest in the G2/M phase can trigger the intrinsic apoptotic pathway. mdpi.com This programmed cell death is a common outcome for cells that are unable to complete mitosis successfully. mdpi.com Key events in this pathway include the activation of caspases, such as caspase-3, and the cleavage of poly(ADP-ribose)polymerase (PARP). nih.gov Furthermore, some analogues have been shown to alter the mitochondrial membrane potential, a critical step in the induction of apoptosis. nih.gov In some instances, the activation of tumor suppressor proteins like p53 has been observed, which can further contribute to cell cycle arrest and apoptosis. nih.gov
The following table summarizes the key cellular pathway perturbations:
| Cellular Process | Effect of Compound Class | Key Molecular Events |
| Cell Cycle | Arrest in G2/M phase | Disruption of mitotic spindle formation, activation of the spindle assembly checkpoint. mdpi.comnih.govnih.gov |
| Apoptosis | Induction of programmed cell death | Activation of caspases (e.g., caspase-3), cleavage of PARP, alteration of mitochondrial membrane potential, potential activation of p53. nih.govnih.govnih.gov |
In addition to their direct effects on tumor cells, some compounds in this class, notably Combretastatin (B1194345) A-4, also exhibit vascular-disrupting properties. globalresearchonline.net They can selectively target and disrupt the tumor vasculature, leading to a shutdown of blood supply to the tumor and subsequent necrosis. nih.gov
Molecular Basis of Biological Selectivity
The biological selectivity of compounds containing the 3,4,5-trimethoxyphenyl moiety is influenced by several factors at the molecular and cellular levels.
A primary basis for selectivity lies in the differential expression and dynamics of tubulin isotypes in cancerous versus normal cells. nih.gov Cancer cells are characterized by rapid proliferation, which makes them particularly vulnerable to agents that disrupt mitosis. mdpi.com Their high rate of cell division means that a larger proportion of cancer cells will be in the mitotic phase at any given time, rendering them more susceptible to the effects of mitotic inhibitors.
Furthermore, there can be structural differences in the tubulin isotypes predominantly expressed in tumor cells compared to normal tissues. These subtle differences can affect the binding affinity of the compounds for the colchicine-binding site, potentially leading to a higher affinity for tubulin in cancer cells. mdpi.com
The structural features of the compounds themselves are also critical for selectivity. SAR studies have highlighted the importance of the 3,4,5-trimethoxyphenyl ring and the specific stereochemistry of the molecule for potent tubulin inhibition. globalresearchonline.netnih.gov For instance, in stilbene-based analogues like Combretastatin A-4, the cis-configuration of the double bond is significantly more active than the trans-configuration. mdpi.com
The table below outlines the key factors contributing to the biological selectivity of this compound class:
| Factor | Description |
| Cell Proliferation Rate | Rapidly dividing cancer cells are more sensitive to mitotic inhibitors. mdpi.com |
| Tubulin Isotype Expression | Differential expression of tubulin isotypes in cancer cells may lead to higher binding affinity. nih.gov |
| Structural Configuration | Specific molecular features, such as the 3,4,5-trimethoxyphenyl ring and stereochemistry, are crucial for potent and selective tubulin binding. globalresearchonline.netmdpi.comnih.gov |
| Tumor Microenvironment | The unique vasculature of tumors can be selectively targeted by some compounds in this class. nih.gov |
Based on a comprehensive search of available scientific literature, there is currently no specific published research data on the pharmacological and biotechnological applications of the chemical compound Ethyl 2-(3,4,5-trimethoxyphenyl)benzoate corresponding to the detailed outline requested.
Studies have been conducted on structurally related compounds, such as various biphenyl (B1667301) derivatives and other molecules containing a 3,4,5-trimethoxyphenyl moiety. nih.govtsijournals.comnih.govnih.gov This research explores a range of biological activities, including antimicrobial and anticancer effects. nih.govtandfonline.comnih.gov However, this body of work does not directly investigate or provide data for this compound itself.
Therefore, it is not possible to provide a detailed, scientifically accurate article on the preclinical evaluation of this compound for antimicrobial, antiproliferative, anticancer, or anti-inflammatory properties as specified in the query. The required subsections on antibacterial and antifungal efficacy, induction of apoptosis, differential cytotoxicity, and anti-inflammatory properties cannot be addressed due to the absence of specific research findings for this compound.
Pharmacological and Biotechnological Research Applications Excluding Clinical Human Data, Dosage, Safety
Potential in Enzyme Inhibition for Therapeutic Development
There is no publicly available research data on the evaluation of Ethyl 2-(3,4,5-trimethoxyphenyl)benzoate as an enzyme inhibitor for therapeutic purposes.
Exploration of Antiprotozoal Activities (e.g., Antimalarial)
There are no published studies investigating the antiprotozoal or antimalarial properties of this compound.
Computational and Theoretical Studies
Molecular Docking Simulations for Target Prediction and Ligand-Binding Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. For compounds structurally related to Ethyl 2-(3,4,5-trimethoxyphenyl)benzoate, molecular docking studies have been instrumental in identifying potential biological targets and understanding the intricacies of their binding interactions.
For instance, in a study involving derivatives of 3,4,5-trimethoxy-cinnamaldehyde, molecular docking was employed to predict the binding modes of these compounds within the active sites of the β-ketoacyl-acyl carrier protein synthase III enzyme and the human estrogen receptor. researchgate.net These simulations help in visualizing the ligand-receptor interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity and specificity.
Similarly, docking studies on novel quinazoline derivatives bearing the trimethoxyphenyl moiety have been used to investigate their inhibitory potential against enzymes like VEGFR2 and EGFR, which are implicated in cancer. nih.gov The insights gained from such simulations can guide the rational design of more potent and selective inhibitors.
Table 1: Representative Molecular Docking Studies on Structurally Related Compounds
| Compound Class | Protein Target | Key Findings |
| 3,4,5-trimethoxy-cinnamaldehyde derivatives | β-ketoacyl-acyl carrier protein synthase III, Human Estrogen Receptor | Prediction of binding orientation and key interactions within the active sites. researchgate.net |
| Trimethoxy quinazolines | VEGFR2, EGFR | Evaluation of inhibitory potential and comparison with known inhibitors. nih.gov |
| (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazoles | Tubulin | Prediction of binding conformations within the colchicine (B1669291) binding site. nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is invaluable for assessing the conformational stability of a ligand within a binding site and understanding the dynamic nature of the ligand-receptor complex.
For example, MD simulations performed on novel trimethoxy quinazoline derivatives in complex with their target enzymes helped to validate the stability of the docked poses and provided insights into the flexibility of both the ligand and the protein active site residues over the simulation period. nih.gov These simulations can reveal subtle conformational changes and water-mediated interactions that are not apparent from static docking poses.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, reactivity, and other physicochemical properties of molecules. Methods like Density Functional Theory (DFT) are commonly employed to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
While specific QSAR studies on this compound were not identified, the principles of QSAR are widely applied in the optimization of lead compounds. For instance, in the development of 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diyl esters, a structure-activity relationship (SAR) study indicated that a di-ester structure was critical for enhancing the chemoreversal activity. nih.gov Such SAR insights are foundational to the development of robust QSAR models.
Virtual Screening Methodologies for Identifying Potentially Active Analogues
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be based on the structure of the ligand (ligand-based virtual screening) or the structure of the protein target (structure-based virtual screening).
In the quest for new anticancer therapeutics, virtual screening methodologies could be applied to large chemical databases to identify analogues of this compound that are predicted to have improved activity against a specific target. For example, the lead optimization of an EGFR inhibitor containing a 3,4,5-trimethoxyphenyl group was rationally initiated by considering the catalytic site of EGFR, a process that can be scaled up through virtual screening of related analogues. nih.gov
Future Research Directions and Emerging Challenges
Development of Novel Synthetic Routes for Structural Diversity
A critical first step in exploring the therapeutic potential of Ethyl 2-(3,4,5-trimethoxyphenyl)benzoate is the development of versatile and efficient synthetic routes to generate a diverse library of analogues. nih.gov The biphenyl (B1667301) core of the molecule offers rich opportunities for structural modification. Modern cross-coupling reactions are paramount for this purpose, allowing for the systematic alteration of both aromatic rings to establish robust Structure-Activity Relationships (SAR).
Future synthetic research should focus on:
Versatile Cross-Coupling Strategies: The application of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi reactions will be fundamental. rsc.org These methods offer the flexibility to couple a wide array of substituted phenylboronic acids (or other organometallic reagents) with derivatives of ethyl benzoate (B1203000), enabling the introduction of various functional groups at different positions.
Modification of the TMP Ring: While the 3,4,5-trimethoxy substitution is a key pharmacophore for tubulin inhibition, subtle modifications could fine-tune activity and selectivity. nih.gov Synthetic strategies should allow for the creation of analogues with altered methoxy (B1213986) group positions or their replacement with other electron-donating or bioisosteric groups.
Alteration of the Benzoate Moiety: The ethyl benzoate portion of the molecule can be readily modified. Research should explore the impact of changing the ester group to other alkyl chains, amides, or carboxylic acids to modulate solubility, cell permeability, and metabolic stability. Furthermore, substitutions on this phenyl ring could introduce new interaction points with biological targets.
An overview of relevant synthetic strategies is presented in the table below.
| Synthetic Strategy | Description | Application for Structural Diversity |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. rsc.org | Highly versatile for creating the C-C bond of the biphenyl scaffold. Allows for a wide range of substituents on both aromatic rings. |
| Stille Coupling | A palladium-catalyzed reaction involving an organotin compound and an organohalide. | Effective for biphenyl synthesis, tolerant of many functional groups, but raises concerns about tin toxicity. |
| Negishi Coupling | A palladium- or nickel-catalyzed reaction between an organozinc compound and an organohalide. rsc.org | Offers high reactivity and stereospecificity, expanding the scope of accessible analogues. |
| Friedel-Crafts Acylation | An electrophilic aromatic substitution reaction to introduce an acyl group to an aromatic ring. rsc.org | Could be employed in multi-step syntheses to modify the aromatic rings before the key coupling step. |
Deeper Investigation into Biological Mechanisms at the Molecular Level
The presence of the 3,4,5-trimethoxyphenyl (TMP) moiety strongly implies that the primary biological target of this compound is likely the protein tubulin. nih.gov The TMP group is a hallmark of many colchicine-site binding agents that inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis. nih.govnih.gov
Future mechanistic studies must rigorously test this hypothesis and explore other potential pathways:
Tubulin Polymerization Assays: In vitro assays using purified tubulin are essential to directly measure the compound's ability to inhibit microtubule formation. Determining the IC50 value for tubulin polymerization will be a key metric of its potency as an antimitotic agent. rsc.org
Colchicine (B1669291) Binding Site Interaction: Competitive binding assays with radiolabeled colchicine can confirm whether the compound binds to the same site on β-tubulin, which is a common mechanism for TMP-containing molecules. nih.gov
Cell-Based Assays: Investigating the effects on cancer cell lines is crucial. This includes analyzing for cell cycle arrest, which is expected to occur at the G2/M phase for microtubule-targeting agents. nih.govrsc.org Immunofluorescence microscopy can be used to visualize the disruption of the microtubule network within cells.
Induction of Apoptosis: A downstream consequence of mitotic arrest is programmed cell death (apoptosis). Quantifying apoptosis through methods like Annexin V staining and measuring the cleavage of PARP and caspases will elucidate the compound's cell-killing mechanism. mdpi.com
Exploration of Off-Target Effects: While tubulin is the most probable target, other possibilities should be investigated. For instance, some complex molecules incorporating a TMP moiety have been found to inhibit oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov Kinase screening panels could reveal unexpected activities and potential for multi-targeted therapy.
Exploration of Compound Interactions with Biological Membranes
The ability of a drug to reach its intracellular target is fundamentally governed by its interaction with and transport across biological membranes. The biphenyl structure and multiple methoxy and ester groups give this compound a significant hydrophobic character, which dictates how it behaves at the cell surface and within the lipid bilayer.
Key research questions to be addressed include:
Membrane Permeability and Partitioning: Quantitative measurement of the compound's lipophilicity (e.g., LogP value) and its partitioning coefficient into model membranes is necessary. These studies help predict its ability to passively diffuse across cell membranes.
Impact on Membrane Properties: It is important to understand if the compound perturbs the lipid bilayer. Techniques such as differential scanning calorimetry (DSC), fluorescence spectroscopy, and electron paramagnetic resonance (EPR) using model liposomes can reveal if the compound alters membrane fluidity, phase transition temperature, or lipid packing. researchgate.net
Efflux Pump Susceptibility: A common mechanism of drug resistance in cancer is the overexpression of efflux pumps like P-glycoprotein (P-gp), which expel drugs from the cell. Determining whether this compound is a substrate for these pumps is critical for predicting its efficacy in resistant tumors.
Addressing Challenges in Specificity and Selectivity
A primary hurdle for any potent cytotoxic agent, especially those targeting fundamental cellular machinery like microtubules, is achieving selectivity for cancer cells over healthy, proliferating cells. chemistryviews.org While anticancer drugs often have a narrow therapeutic window, future research must aim to widen it.
Strategies to improve the selectivity of this compound include:
Exploiting Tumor Microenvironment: Designing prodrugs that are only activated under conditions specific to tumors, such as hypoxia (low oxygen) or the presence of tumor-specific enzymes, could localize the cytotoxic activity.
Targeting Tumor-Specific Tubulin Isotypes: Different isotypes of tubulin are expressed in various tissues, and some are overexpressed in cancer cells. Developing analogues that selectively bind to these tumor-associated isotypes could spare healthy tissues.
Combination Therapies: Combining the compound with other agents may enhance cancer cell killing while allowing for lower, less toxic doses. For example, using it alongside redox modulators like L-buthionine sulfoximine (B86345) can increase oxidative stress selectively in cancer cells, potentiating the drug's effect. acs.org Studies on other hydroxylated biphenyl compounds have demonstrated high selectivity toward tumor cells over normal fibroblasts, providing a promising basis for this line of inquiry. mdpi.com
Integration of Advanced Computational Methods in Drug Discovery Pipelines
The integration of computational chemistry and bioinformatics is indispensable for accelerating the drug discovery process, reducing costs, and making more informed decisions. scispace.com For this compound, a robust computational pipeline can guide the entire development program.
Future work should leverage the following computational tools:
| Computational Method | Description | Application in Drug Discovery Pipeline |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | To model the binding of analogues into the colchicine site of tubulin, rationalize SAR, and prioritize compounds for synthesis. nih.govscispace.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in the physicochemical properties of compounds with their biological activities. | To build predictive models for cytotoxicity or tubulin inhibition based on a library of synthesized analogues. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | To assess the stability of the compound-tubulin complex and understand the dynamic nature of the binding interactions. |
| ADME/Tox Prediction | In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. researchgate.net | For early-stage filtering of compounds with poor pharmacokinetic profiles or potential toxicity, reducing late-stage failures. |
Design of Biologically Responsive Delivery Systems
Due to its likely hydrophobicity and potent cytotoxicity, this compound is an ideal candidate for encapsulation within advanced drug delivery systems (DDS). researchgate.net A DDS can improve the compound's solubility, protect it from premature degradation, and enhance its accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect. The most advanced systems are "biologically responsive," designed to release their payload in response to specific triggers within the tumor microenvironment. nih.govnih.gov
Future research should focus on developing:
pH-Responsive Systems: The extracellular environment of solid tumors is often more acidic (pH ~6.5) than healthy tissue (pH 7.4). Nanocarriers, such as liposomes or micelles, can be engineered with pH-sensitive polymers or acid-cleavable linkers (e.g., hydrazones) that trigger drug release preferentially at the tumor site. nih.gov
Enzyme-Responsive Systems: Certain enzymes, like matrix metalloproteinases (MMPs) and specific caspases, are overexpressed in tumors. DDS can be designed with linkers that are substrates for these enzymes, ensuring that the drug is liberated only in the presence of these cancer-associated biological signals. nih.gov
Redox-Responsive Systems: The intracellular environment of cancer cells has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space. Nanoparticles held together by disulfide bonds can be designed to rapidly disassemble and release the drug upon entering a cancer cell. nih.gov
By systematically addressing these research areas and overcoming the associated challenges, the scientific community can fully elucidate the therapeutic potential of this compound and its future derivatives.
Q & A
Q. What are the common synthetic routes for Ethyl 2-(3,4,5-trimethoxyphenyl)benzoate, and what reaction conditions are critical for optimal yield?
- Methodological Answer : The compound is typically synthesized via esterification or coupling reactions. For example:
- Route 1 : Reacting 3,4,5-trimethoxyphenylacetic acid with ethyl benzoate derivatives under reflux in THF, using catalysts like DMAP and pyridine. Purification involves column chromatography (e.g., silica gel) or recrystallization .
- Route 2 : Utilizing Tebbe reagent to generate vinyl ether intermediates from allylphenyl esters, followed by functionalization .
Critical parameters include reaction time (12–24 hours), temperature (reflux at ~80°C), and solvent choice (THF or acetonitrile). Yields improve with stoichiometric control of reagents like 3,4,5-trimethoxybenzoyl chloride .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm structural integrity, with distinct signals for methoxy groups (δ 3.7–3.9 ppm) and ester carbonyl (δ ~168 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 358.14 for CHO) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs. Data collection requires single crystals grown via slow evaporation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives to enhance biological activity?
- Methodological Answer :
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., nitro, fluorine) to the benzoate moiety to improve binding to targets like tubulin .
- Heterocyclic Integration : Replace the ester with triazole or thiophene rings to enhance antimicrobial activity. For example, triazole derivatives show improved MIC values (e.g., 2 µg/mL against S. aureus) .
- Hybridization : Combine with aminobenzofuran moieties to create dual-action inhibitors (e.g., antiproliferative and antifungal) via reductive amination .
Q. What strategies resolve discrepancies in biological activity data across studies involving this compound?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for cancer studies) and controls (e.g., doxorubicin) to minimize variability .
- Structural Validation : Confirm compound purity (>95% via HPLC) to rule out byproduct interference .
- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to correlate structural variations (e.g., methoxy positioning) with activity differences .
Q. How does the substitution pattern on the phenyl ring affect the compound's mechanism of action?
- Methodological Answer : Substituent position and electronic properties dictate target interactions:
Advanced studies use isothermal titration calorimetry (ITC) to quantify binding affinities .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity results in this compound derivatives?
- Methodological Answer :
- Dose-Response Curves : Perform 8-point assays (0.1–100 µM) to identify non-linear effects .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., CYP3A4-mediated) causes false negatives .
- Synergistic Screening : Test combinations with cisplatin or paclitaxel to uncover potentiation effects masked in single-agent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
